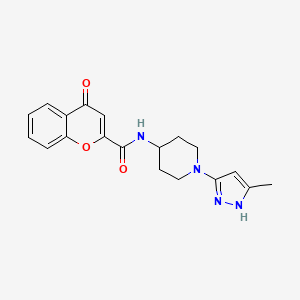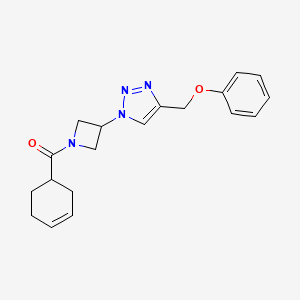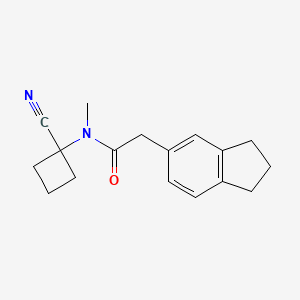![molecular formula C13H15BrN2O B2725448 1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone CAS No. 339021-10-2](/img/structure/B2725448.png)
1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone, also known as 4-bromo-N,N-dimethyl-2-pyrrolidinone, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a faint, sweet odor. 4-bromo-N,N-dimethyl-2-pyrrolidinone is used in a variety of laboratory experiments, including organic synthesis, pharmaceutical research, and biochemistry. The compound has been studied extensively in recent years, and its potential applications are becoming increasingly clear.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Bioactivity
Researchers have explored the microwave-assisted synthesis of pyrazolopyridines, which are structurally related to 1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone, demonstrating the compound's utility in creating derivatives with significant antioxidant, antitumor, and antimicrobial activities. This synthesis method highlights the compound's role in developing new therapeutic agents (El‐Borai et al., 2013).
Catalysis and Organic Synthesis
Another study presents a catalytic system involving organoselenium and dimethylaminopyridine (DMAP), showcasing the synthesis of medium-sized bromo/iodo lactones and bromooxepanes. This illustrates the compound's applicability in facilitating regioselective syntheses, potentially useful in organic synthesis and drug development processes (Verma et al., 2016).
Neurodegenerative Disease Research
N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones, related to the chemical structure of interest, have been studied for their potential as therapeutic agents in Alzheimer's disease. This research indicates the compound's relevance in designing multifunctional ligands for metal ion chelation, a promising approach in treating neurodegenerative diseases (Scott et al., 2011).
Solubility and Solvent Effects
The solubility of related bromophenyl-pyrrolidinone compounds in various solvents has been characterized, offering insights into the compound's physical chemistry that can be crucial for its handling and application in different research contexts (Li et al., 2019).
Luminescent Materials
Derivatives of the compound have been synthesized with aggregation-induced emission characteristics, demonstrating potential applications in the development of novel luminescent materials. These materials could have applications in sensors, organic light-emitting diodes (OLEDs), and bioimaging technologies (Lei et al., 2016).
Propriétés
IUPAC Name |
(3Z)-1-(4-bromophenyl)-3-(dimethylaminomethylidene)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-15(2)9-10-7-8-16(13(10)17)12-5-3-11(14)4-6-12/h3-6,9H,7-8H2,1-2H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLDBXYJUHZEOG-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCN(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCN(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2725368.png)



![N-(4-ethylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2725374.png)
![5-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2725376.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2725379.png)
![6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B2725382.png)
![ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2725383.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725385.png)
![4-tert-butyl-3'-[(4-tert-butylcyclohexylidene)amino]-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2725386.png)
